molecular formula C16H13NO2 B14558333 9-Ethyl-10-nitroanthracene CAS No. 61650-93-9

9-Ethyl-10-nitroanthracene

Cat. No.: B14558333
CAS No.: 61650-93-9
M. Wt: 251.28 g/mol
InChI Key: NWOGHDKCFHCUJC-UHFFFAOYSA-N
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Description

9-Ethyl-10-nitroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl group at the 9th position and a nitro group at the 10th position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-nitroanthracene typically involves the nitration of 9-ethyl-anthracene. One common method is the reaction of 9-ethyl-anthracene with a nitrating agent such as nitric acid in the presence of a solvent like glacial acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 10th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-10-nitroanthracene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonic acids.

Major Products Formed:

    Oxidation: Formation of 9-ethyl-10-aminoanthracene.

    Reduction: Formation of 9-ethyl-10-aminoanthracene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-Ethyl-10-nitroanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-10-nitroanthracene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The compound’s ability to undergo photochemical reactions also plays a role in its mechanism of action, particularly in the context of environmental and biological studies.

Comparison with Similar Compounds

  • 9-Methyl-10-nitroanthracene
  • 12-Methyl-7-nitrobenz[a]anthracene
  • 9,10-Diphenylanthracene

Comparison: 9-Ethyl-10-nitroanthracene is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to 9-Methyl-10-nitroanthracene, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications. The presence of the nitro group in all these compounds imparts similar photochemical and mutagenic properties, but the specific substituents at the 9th and 10th positions differentiate their behavior and uses in scientific research.

Properties

CAS No.

61650-93-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

9-ethyl-10-nitroanthracene

InChI

InChI=1S/C16H13NO2/c1-2-11-12-7-3-5-9-14(12)16(17(18)19)15-10-6-4-8-13(11)15/h3-10H,2H2,1H3

InChI Key

NWOGHDKCFHCUJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-]

Origin of Product

United States

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